1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine
Overview
Description
1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine (BNPMP) is a nitrogen-containing heterocyclic compound which has been widely studied for its potential applications in pharmaceutical and biotechnological research. BNPMP has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. BNPMP has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine is not yet fully understood. However, it is believed that this compound acts to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of pro-inflammatory molecules. In addition, this compound has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are inflammatory molecules. Finally, this compound has been shown to inhibit the activity of the enzyme phospholipase A2 (PLA2), which is involved in the production of arachidonic acid, which is a precursor of pro-inflammatory molecules.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of pro-inflammatory molecules. In addition, this compound has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are inflammatory molecules. This compound has also been shown to inhibit the activity of the enzyme phospholipase A2 (PLA2), which is involved in the production of arachidonic acid, which is a precursor of pro-inflammatory molecules. Finally, this compound has been shown to have antioxidant activity and may be useful for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine for laboratory experiments include its high yield, low cost, and wide availability. In addition, this compound has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. Furthermore, this compound has been shown to possess antiviral activity and may be useful for the development of antiviral drugs.
The limitations of using this compound for laboratory experiments include its potential toxicity and the lack of understanding of its mechanism of action. In addition, this compound is not approved for human use and may not be suitable for use in clinical trials.
Future Directions
For research on 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine include further investigation into its mechanism of action, its potential toxicity, and its potential applications in the treatment of various diseases. In addition, further research into the synthesis of this compound and its potential uses in drug discovery, biotechnology, and medicinal chemistry is needed. Finally, further studies on the biochemical and physiological effects of this compound are needed in order to understand its potential therapeutic applications.
Scientific Research Applications
1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine has been studied for its potential applications in a variety of scientific research areas, including drug discovery, biotechnology, and medicinal chemistry. This compound has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. In addition, this compound has been shown to possess antiviral activity and may be useful for the development of antiviral drugs.
Properties
IUPAC Name |
1-(5-bromo-2-nitrophenyl)-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-13-4-6-14(7-5-13)11-8-9(12)2-3-10(11)15(16)17/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRVWBFPLCOETL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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